6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC14796354
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O3 |
|---|---|
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C13H15N3O3/c17-13-4-3-11(12-2-1-7-19-12)14-16(13)10-15-5-8-18-9-6-15/h1-4,7H,5-6,8-10H2 |
| Standard InChI Key | RMYGXVJVDYBZQX-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Introduction
6-(Furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications. This compound integrates a furan moiety and a morpholine ring within a pyridazine framework, suggesting interesting pharmacological properties.
Synthesis Methods
The synthesis of 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one often involves multi-component reactions, such as the Ugi-Zhu three-component reaction. This method allows for the simultaneous formation of multiple bonds in a single step, enhancing efficiency and yield. Typical procedures involve reacting furan derivatives and morpholine with isocyanides and aldehydes under microwave irradiation to optimize reaction rates and yields.
Synthesis Conditions Table
| Reaction Conditions | Description |
|---|---|
| Reaction Type | Ugi-Zhu three-component reaction |
| Reactants | Furan derivatives, morpholine, isocyanides, aldehydes |
| Solvent | Toluene |
| Catalyst | Scandium(III) triflate |
| Yield Range | 45% to 82% |
Biological Activities and Potential Applications
Research indicates that compounds similar to 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one may inhibit specific enzymes or modulate receptor activity, potentially leading to therapeutic effects against various diseases. The integration of furan and morpholine moieties within a pyridazine framework suggests potential for diverse biological activities, making it a candidate for further investigation in medicinal chemistry.
Potential Biological Activities Table
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes |
| Receptor Modulation | Ability to modulate receptor activity |
| Therapeutic Potential | Potential therapeutic effects against various diseases |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume